REACTION_CXSMILES
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S(Cl)(Cl)=O.[F:5][C:6]([F:14])([F:13])[CH2:7][CH:8]([OH:12])[C:9]([OH:11])=[O:10].[CH3:15]O>>[F:5][C:6]([F:14])([F:13])[CH2:7][CH:8]([OH:12])[C:9]([O:11][CH3:15])=[O:10]
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Name
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|
Quantity
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0.139 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
200 mg
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Type
|
reactant
|
Smiles
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FC(CC(C(=O)O)O)(F)F
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Name
|
|
Quantity
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2 mL
|
Type
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reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with 7N NH3/MeOH (3 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
to remove insolubles
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
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Name
|
|
Type
|
product
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Smiles
|
FC(CC(C(=O)OC)O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |